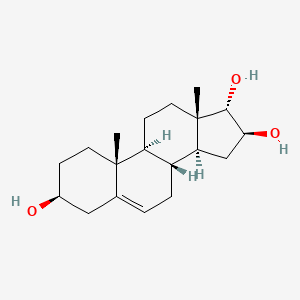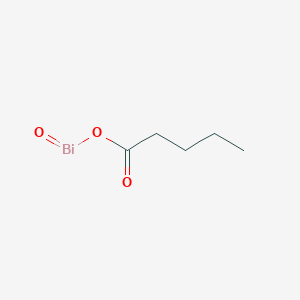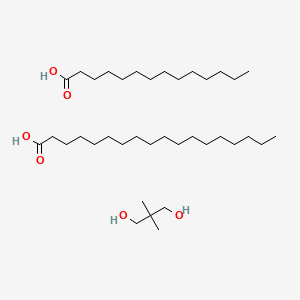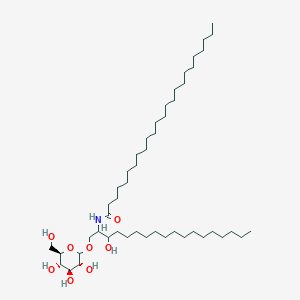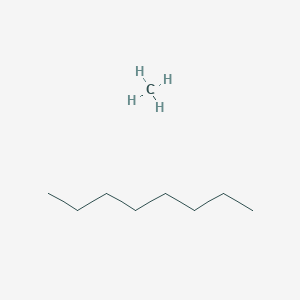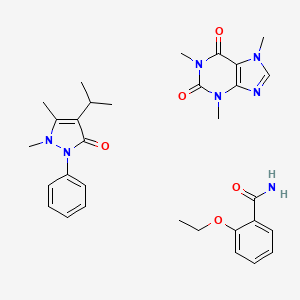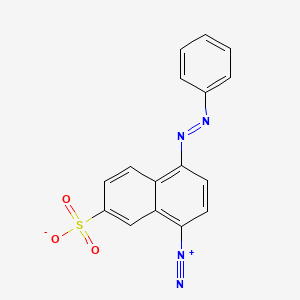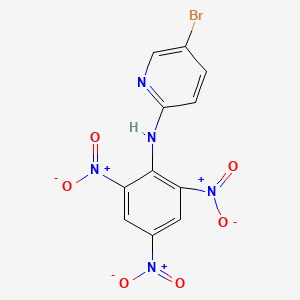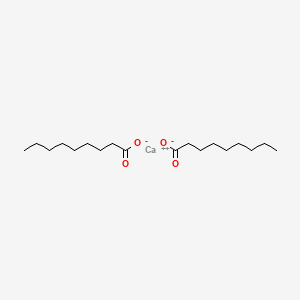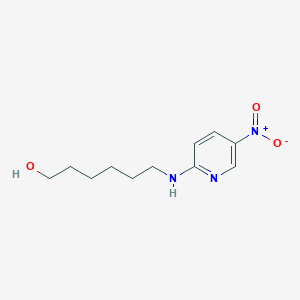
beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride: is a chemical compound known for its antihistamine properties. It is closely related to other benzhydryl ether derivatives and has been studied for its potential therapeutic applications, particularly in the treatment of allergic reactions and other conditions involving histamine release.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride typically involves the reaction of benzhydrol with morpholine and ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonyl chloride, which facilitates the formation of the ether linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing solvent-free conditions to reduce environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce benzhydryl alcohols .
Aplicaciones Científicas De Investigación
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ether linkages.
Biology: Investigated for its effects on cellular processes and histamine release.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with histamine receptors. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing symptoms associated with allergic reactions. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparación Con Compuestos Similares
Beta-(beta-Morpholinoethylamino)ethyl benzhydryl ether dihydrochloride is similar to other benzhydryl ether derivatives, such as:
Beta-dimethylaminoethyl benzhydryl ether hydrochloride (Benadryl): Known for its antihistamine properties and widely used in allergy treatments.
Beta-morpholinoethyl benzhydryl ether hydrochloride (Linadryl): Another antihistamine agent with similar chemical structure and therapeutic applications.
The uniqueness of this compound lies in its specific molecular structure, which may confer distinct pharmacological properties and therapeutic potential .
Propiedades
Número CAS |
63915-58-2 |
|---|---|
Fórmula molecular |
C21H30Cl2N2O2 |
Peso molecular |
413.4 g/mol |
Nombre IUPAC |
2-benzhydryloxyethyl(2-morpholin-4-ium-4-ylethyl)azanium;dichloride |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-3-7-19(8-4-1)21(20-9-5-2-6-10-20)25-16-12-22-11-13-23-14-17-24-18-15-23;;/h1-10,21-22H,11-18H2;2*1H |
Clave InChI |
YJJFGLNCGWXAMX-UHFFFAOYSA-N |
SMILES canónico |
C1COCC[NH+]1CC[NH2+]CCOC(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


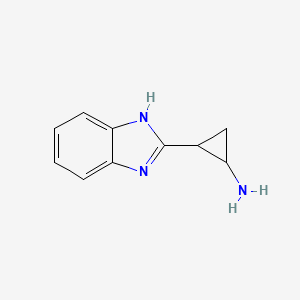
![sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate](/img/structure/B13772482.png)
